N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a fused hexahydropyrido[3,2,1-ij]quinoline core. The compound’s structure includes:
- A 3-oxo group at position 3, which may influence electronic properties and hydrogen bonding.
- N-methyl and N-phenyl substituents on the sulfonamide group, affecting lipophilicity and steric bulk.
This compound belongs to a class of molecules explored for diuretic and cardiovascular applications, as sulfonamides are known pharmacophores in diuretics (e.g., furosemide) .
Properties
IUPAC Name |
N-methyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-20(16-7-3-2-4-8-16)25(23,24)17-12-14-6-5-11-21-18(22)10-9-15(13-17)19(14)21/h2-4,7-8,12-13H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOZQAONCYNLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the queried compound, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, contributing to the compound’s diverse biological activities.
Mode of Action
Indole derivatives, which share structural similarities with the compound, are known to interact with their targets in a way that leads to various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Indole derivatives, which are structurally similar to the compound, have been reported to affect a wide range of biochemical pathways. These pathways are associated with the biological activities mentioned above.
Result of Action
Indole derivatives, which share structural similarities with the compound, have been reported to exhibit various biological activities. These activities suggest that the compound may have similar molecular and cellular effects.
Biological Activity
N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological activity, including anticancer and antibacterial properties.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives known for their diverse pharmacological activities. Its structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
- Key Functional Groups : Sulfonamide group and a quinoline moiety.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline derivatives. The specific compound has shown promising results in various in vitro assays:
- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison Drug (µM) |
|---|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Doxorubicin | 10 |
| HCT116 (Colon) | 15.0 | Cisplatin | 8 |
Data derived from comparative studies on quinoline derivatives .
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug | Zone of Inhibition of Comparison Drug (mm) |
|---|---|---|---|
| Staphylococcus aureus | 18 | Streptomycin | 22 |
| Escherichia coli | 15 | Ampicillin | 20 |
These findings indicate moderate antibacterial activity when compared to standard antibiotics .
Study 1: Anticancer Evaluation
In a study conducted on various quinoline derivatives including the compound in focus, it was found to significantly inhibit the growth of MDA-MB-231 breast cancer cells. The study utilized an MTT assay to assess cell viability and concluded that the compound's mechanism involved the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) levels .
Study 2: Antibacterial Testing
Another investigation assessed the antibacterial properties against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that while the compound showed activity against both types of bacteria, it was less effective than traditional antibiotics like streptomycin and ampicillin .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs and their pharmacological implications are compared below:
Table 1: Structural and Functional Comparison of Analogs
Structural Modifications and Implications
Heterocycle Saturation
- Compound : The dihydro core introduces partial unsaturation, which could increase rigidity but reduce solubility due to planar regions.
Functional Group Variations
- Sulfonamide vs.
- The 4-trifluoromethylphenyl group () adds strong electron-withdrawing effects, which may improve metabolic stability and membrane permeability .
Pharmacological Outcomes
- Analogs : Demonstrated diuretic efficacy in preclinical models, attributed to carboxamide interactions with renal transporters .
- Target Compound : While direct data are unavailable, the sulfonamide group suggests comparable or enhanced diuretic activity via inhibition of carbonic anhydrase or Na+/Cl− transporters.
Q & A
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and P95 respirators during powder handling.
- Waste Disposal : Neutralization with 10% NaOH before incineration to avoid sulfonic acid release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
